Trofosfamide
Overview
Description
Trofosfamide is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine group. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. This compound has been used in clinical trials for the treatment of various cancers, including ependymomas, medulloblastomas, sarcomas, and recurrent brain tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the reaction of 2-chloroethylamine with phosphorus oxychloride, followed by cyclization to form the oxazaphosphorine ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of trofosfamide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Trofosfamide undergoes several types of chemical reactions, including:
Oxidation: This compound is metabolized in the liver to form its active metabolite, 4-hydroxy-trofosfamide.
N-dealkylation: This reaction involves the removal of alkyl groups from the nitrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Catalyzed by cytochrome P450 enzymes in the liver.
N-dealkylation: Typically occurs under physiological conditions in the body.
Major Products Formed
4-hydroxy-trofosfamide: The active cytotoxic metabolite formed through oxidation.
Ifosfamide and Cyclophosphamide: Formed through side-chain oxidation.
Scientific Research Applications
Trofosfamide has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the mechanisms of alkylating agents.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Used in the treatment of various cancers, particularly in patients who are unsuitable for conventional chemotherapy due to age or comorbidities
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Mechanism of Action
Trofosfamide exerts its effects by cross-linking DNA strands, thereby inhibiting DNA synthesis and cell division . The compound is metabolized in the liver to form 4-hydroxy-trofosfamide, which is the active cytotoxic agent. This metabolite alkylates DNA, leading to the formation of DNA adducts and subsequent cell death .
Comparison with Similar Compounds
Trofosfamide is similar to other oxazaphosphorines such as cyclophosphamide and ifosfamide. it has unique properties that distinguish it from these compounds:
Cyclophosphamide: Both compounds require metabolic activation, but this compound is more extensively hydroxylated.
Similar Compounds
- Cyclophosphamide
- Ifosfamide
- Melphalan
- Chlorambucil
These compounds share similar mechanisms of action but differ in their metabolic pathways and clinical applications.
Properties
IUPAC Name |
N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFEPPTGMDVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865031 | |
Record name | Trifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-22-1, 72282-84-9, 72282-85-0 | |
Record name | Trofosfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trofosfamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trofosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12902 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NSC314928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC314927 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trofosfamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trofosfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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